

Spectral data comparison of 4-Nitrophenethylamine hydrochloride from different suppliers

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Compound of Interest

Compound Name: 4-Nitrophenethylamine
hydrochloride

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A Comparative Analysis of 4-Nitrophenethylamine Hydrochloride from Various Suppliers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectral data for **4-Nitrophenethylamine hydrochloride** (CAS: 29968-78-3), a key intermediate in pharmaceutical synthesis. The quality and purity of this reagent are critical for the successful synthesis of target molecules, necessitating rigorous analytical characterization. This document outlines the expected spectral characteristics of high-purity **4-Nitrophenethylamine hydrochloride** and provides standardized protocols for researchers to verify the quality of this material procured from different suppliers.

Data Presentation: Spectral Reference Standards

The following tables summarize the expected spectral data for high-purity **4-Nitrophenethylamine hydrochloride**. Researchers can use this data as a reference standard to compare against the certificates of analysis and their own experimental data from various suppliers.

Table 1: ^1H NMR Spectral Data (Reference)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.20	Doublet	2H	Ar-H (ortho to NO_2)
~7.50	Doublet	2H	Ar-H (meta to NO_2)
~3.30	Triplet	2H	$-\text{CH}_2-\text{NH}_3^+$
~3.10	Triplet	2H	Ar- CH_2-

Solvent: DMSO-d_6 . Chemical shifts may vary slightly depending on the solvent and instrument.

Table 2: ^{13}C NMR Spectral Data (Reference)

Chemical Shift (ppm)	Assignment
~146.5	Ar-C (para to $\text{CH}_2\text{CH}_2\text{NH}_3^+$)
~145.0	Ar-C (ipso to NO_2)
~130.0	Ar-CH (meta to NO_2)
~124.0	Ar-CH (ortho to NO_2)
~39.0	$-\text{CH}_2-\text{NH}_3^+$
~32.0	Ar- CH_2-

Solvent: DMSO-d_6 . Data obtained from representative spectra.[\[1\]](#)

Table 3: FT-IR Spectral Data (Reference)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3000-2800	Strong	N-H stretch (amine salt)
~1595, 1490	Medium-Strong	Aromatic C=C stretch
~1515	Strong	Asymmetric NO ₂ stretch
~1345	Strong	Symmetric NO ₂ stretch
~850	Strong	C-H out-of-plane bend (p-disubstituted)

Sample prepared as a KBr pellet.[\[2\]](#)

Table 4: Mass Spectrometry Data (Reference)

m/z	Interpretation
166.07	[M-HCl] ⁺ , molecular ion of the free base
136.06	[M-HCl-NO] ⁺
120.07	[M-HCl-NO ₂] ⁺
91.05	Tropylium ion [C ₇ H ₇] ⁺

Method: Electron Ionization (EI). Fragmentation patterns can vary with instrumentation.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure consistent and reproducible results when evaluating products from different suppliers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and identify any organic impurities.

Procedure:

- **Sample Preparation:** Accurately weigh 5-10 mg of **4-Nitrophenethylamine hydrochloride** and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6) in an NMR tube.
- **Instrumentation:** Use a ^1H NMR spectrometer operating at a frequency of 300 MHz or higher.
- **^1H NMR Acquisition:** Acquire the proton spectrum using a standard pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of ^{13}C .
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
- **Analysis:** Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons. Compare the chemical shifts and coupling constants with the reference data.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the characteristic functional groups present in the molecule.

Procedure:

- **Sample Preparation (KBr Pellet Method):**
 - Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
 - Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.
- **Background Spectrum:** Acquire a background spectrum of the empty sample compartment to subtract atmospheric interferences (H_2O , CO_2).

- **Sample Spectrum:** Place the KBr pellet in the sample holder and acquire the IR spectrum, typically over a range of 4000-400 cm^{-1} .
- **Analysis:** Identify the major absorption bands and compare their positions and relative intensities to the reference spectrum to confirm the presence of key functional groups.

Mass Spectrometry (MS)

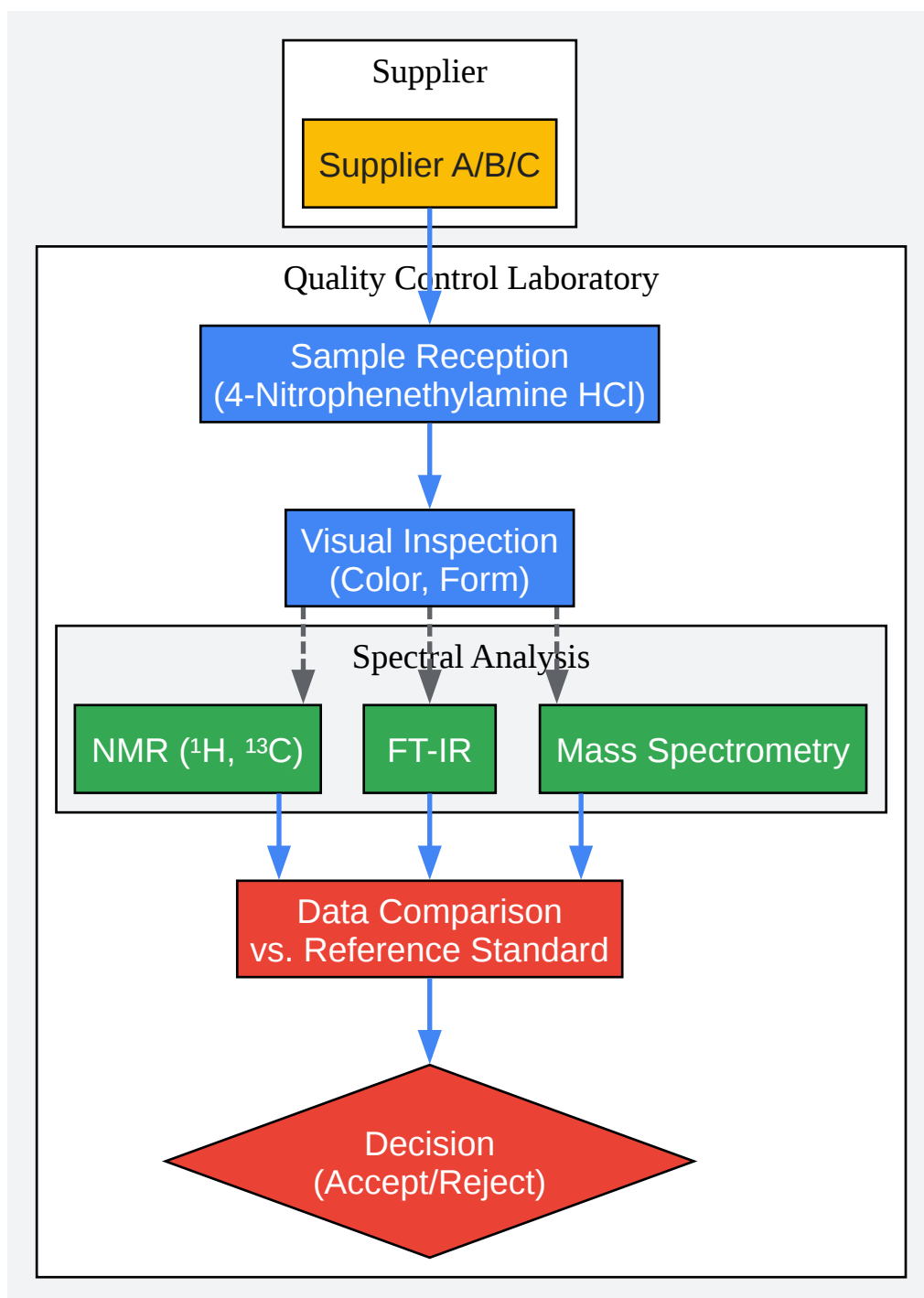
Objective: To determine the molecular weight of the free base and analyze its fragmentation pattern for structural confirmation.

Procedure:

- **Sample Introduction:** Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC/MS) or liquid chromatography (LC/MS).
- **Ionization:** Utilize an appropriate ionization technique. Electron Ionization (EI) is common for generating fragment ions for structural elucidation.
- **Mass Analysis:** Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
- **Analysis:** Identify the molecular ion peak corresponding to the free base (M-HCl) and compare the observed fragmentation pattern with the expected pattern.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for quality control and the synthetic relevance of **4-Nitrophenethylamine hydrochloride**.



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Caption: Quality control workflow for incoming **4-Nitrophenethylamine hydrochloride**.



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Caption: Synthetic pathway to Mirabegron utilizing 4-Nitrophenethylamine HCl.[3]

Conclusion

The consistency and purity of starting materials like **4-Nitrophenethylamine hydrochloride** are paramount in research and drug development. While reputable suppliers provide certificates of analysis, independent verification using standardized analytical methods is a crucial component of good laboratory practice. This guide provides the reference data and protocols to facilitate this verification process. By comparing the spectral data of purchased materials against these standards, researchers can ensure the quality of their reagents, leading to more reliable and reproducible experimental outcomes. It is important to note that minor variations in spectral data can occur due to differences in instrumentation, sample preparation, and solvent choice. However, significant deviations may indicate the presence of impurities or a different chemical entity altogether, warranting further investigation or rejection of the material.

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